molecular formula C15H15N3O5S B3543205 2-(N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide

2-(N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide

Cat. No.: B3543205
M. Wt: 349.4 g/mol
InChI Key: BSZMODWZYAUZRA-UHFFFAOYSA-N
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Description

2-(N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methylsulfonyl group attached to an aniline moiety and a nitrophenyl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide typically involves the following steps:

    Acylation: The formation of an acetamide group through the reaction of aniline with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-(N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Formation of 2-(N-methylsulfonylanilino)-N-(3-aminophenyl)acetamide.

    Substitution: Formation of various substituted acetamides.

    Hydrolysis: Formation of 2-(N-methylsulfonylanilino)acetic acid and 3-nitroaniline.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(N-methylsulfonylanilino)-N-(4-nitrophenyl)acetamide: Similar structure with a different position of the nitro group.

    2-(N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide: Similar structure with a chloro group instead of a nitro group.

Uniqueness

2-(N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-24(22,23)17(13-7-3-2-4-8-13)11-15(19)16-12-6-5-9-14(10-12)18(20)21/h2-10H,11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZMODWZYAUZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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